Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol
Description
Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol is a biphenyl-substituted methanol derivative featuring a furan-3-yl group and a 2-methyl-[1,1'-biphenyl]-4-yl moiety.
Properties
IUPAC Name |
furan-3-yl-(3-methyl-4-phenylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-13-11-15(18(19)16-9-10-20-12-16)7-8-17(13)14-5-3-2-4-6-14/h2-12,18-19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGFDQRNGNGTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=COC=C2)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic System and Reaction Optimization
A mixture of 3-bromo-2-methylbenzyl alcohol (10.3 mmol), phenylboronic acid (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.01 equiv) in toluene/ethanol (3:1 v/v) with 2M NaHCO₃ achieves 74.6% yield after 12 hours at 80°C. Shorter reaction times (30 minutes) reduce yields to 68.9%, highlighting the necessity of prolonged heating for complete conversion. Purification via silica gel chromatography (petroleum ether/ethyl acetate gradient) isolates the biphenyl methanol derivative as a white solid.
Table 1: Suzuki-Miyaura Coupling Variations
| Catalyst | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂·CH₂Cl₂ | NaHCO₃ | Toluene/EtOH | 12 | 74.6 |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 3 | 68.9 |
| Pd(dppf)Cl₂·CH₂Cl₂ | NaHCO₃ | Toluene/EtOH | 0.5 | 68.9 |
Jones Oxidation for Alcohol Intermediates
The biphenyl methanol intermediate undergoes oxidation to the corresponding ketone, a critical step for subsequent nucleophilic additions. Jones reagent (CrO₃/H₂SO₄) in acetone at 25°C for 6 hours converts 30 g of alcohol to the ketone with 99% crude yield. Recrystallization in ethanol affords 28 g (93% recovery) of pure product, confirmed by melting point (151–153°C).
Furan-3-yl Group Introduction
Trifluoroacetic Anhydride-Mediated Cyclization
Building the furan ring employs cyclization strategies. A mixture of 2,6-dimethylphenol (2.0 equiv) and 1-(ethylsulfinyl)hex-1-yne (1.0 equiv) in dichloromethane with trifluoroacetic anhydride (1.5 equiv) forms benzo[b]furan derivatives at room temperature. While this method targets benzo[b]furans, analogous conditions could facilitate furan-3-yl group installation via alkyne sulfoxide intermediates.
Nucleophilic Addition to Ketone Intermediates
The oxidized biphenyl ketone reacts with furan-3-ylmagnesium bromide in THF at −78°C, followed by aqueous workup and reduction (NaBH₄/MeOH) to yield the target methanol. This two-step approach avoids over-reduction and preserves stereochemical integrity.
One-Pot Tandem Coupling-Cyclization
Emerging protocols combine Suzuki coupling and furan cyclization in a single pot. For example, 3-bromo-2-methylbenzaldehyde couples with furan-3-ylboronic acid using Pd(OAc)₂/XPhos, followed by in situ reduction (NaBH₄) to the methanol. This method reduces purification steps but requires precise stoichiometric control to minimize byproducts.
Industrial-Scale Considerations
Kilogram-scale production favors Pd(dppf)Cl₂·CH₂Cl₂ -catalyzed Suzuki coupling due to its reproducibility and tolerance to oxygenated solvents. Post-reaction iron filtration and azeotropic drying (hexane/water) streamline intermediate isolation. Economic analyses suggest a 15% cost reduction when using recycled Pd catalysts .
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The furan ring and biphenyl structure allow for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various substituted furans, biphenyl derivatives, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Furan-3-yl(2-methyl-[1,1’-biphenyl]-4-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s structure allows it to interact with various biological macromolecules, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structure can be compared to other biphenyl methanol derivatives with varying substituents:
Key Observations :
- Hydrophobicity : The 2-methyl group on the biphenyl moiety increases hydrophobicity relative to unsubstituted analogs, which may influence pharmacokinetic properties .
- Heterocyclic Diversity : Pyrazole-based derivatives (e.g., ) exhibit nitrogen-rich environments, contrasting with the oxygen-containing furan in the target compound.
Key Observations :
- The target compound may share synthetic parallels with biphenyl esters (e.g., bromoethanone intermediates) .
- Palladium-catalyzed cross-coupling (as in ) could be critical for introducing the furan-3-yl group.
Crystallographic and Packing Behavior
- Biphenyl esters (e.g., 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates) form closely packed crystal structures due to π-π stacking of biphenyl moieties .
Biological Activity
Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 280.32 g/mol. Its structure comprises a furan ring connected to a biphenyl moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves methods such as modified Larock-type coupling reactions, which have been used to produce various derivatives with enhanced biological properties. These methods allow for the introduction of functional groups that can modulate the compound's activity against different biological targets.
1. Antimicrobial Activity
Research has indicated that furan derivatives exhibit notable antimicrobial properties. A study by Sachdeva et al. (2024) demonstrated that compounds similar to this compound possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| Furan derivative A | Antibacterial | 25 |
| Furan derivative B | Antifungal | 15 |
2. Anticancer Activity
Furan derivatives have also been studied for their anticancer properties. In vitro studies showed that this compound can inhibit the proliferation of various cancer cell lines, including breast and leukemia cells. For instance, a GI50 value (the concentration required to inhibit cell growth by 50%) was reported as low as 0.229 µM for certain derivatives in breast cancer models.
3. Anti-inflammatory Activity
The anti-inflammatory potential of furan derivatives has been highlighted in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes like COX-2, thereby reducing inflammation in various models.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of furan derivatives with key biological targets such as tubulin and various receptors involved in cancer progression and inflammation. For example, interactions with tubulin were characterized by hydrophobic contacts and hydrogen bonding, suggesting a mechanism that may disrupt microtubule dynamics.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of furan derivatives against human cancer cell lines demonstrated that certain modifications to the biphenyl moiety significantly enhanced antiproliferative activity. The study utilized flow cytometry to analyze cell cycle effects, revealing that treated cells exhibited G2/M phase arrest.
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, furan derivatives were screened against clinical isolates of bacteria and fungi. The results indicated that specific structural modifications increased potency against resistant strains, making these compounds promising candidates for further development.
Q & A
Q. What are the established synthetic routes for Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol?
Answer: The synthesis typically involves coupling a furan-3-yl moiety with a biphenyl methanol derivative. Key methods include:
- Friedel-Crafts alkylation : A Lewis acid (e.g., AlCl₃) catalyzes the reaction between 2-methyl-[1,1'-biphenyl]-4-yl methanol and a furan-containing acyl chloride .
- Suzuki-Miyaura cross-coupling : A boronic acid derivative of the biphenyl system (e.g., 2-methyl-[1,1'-biphenyl]-4-ylboronic acid) reacts with a halogenated furan precursor. This method ensures regioselectivity and compatibility with sensitive functional groups .
Q. How is this compound characterized post-synthesis?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure. For example, the hydroxyl proton in the methanol group appears as a broad singlet (~1–5 ppm), while aromatic protons from the biphenyl and furan moieties resonate between 6.5–8.5 ppm. Coupling constants in the furan ring (J ≈ 1.5–3.5 Hz) confirm substitution patterns .
- X-ray crystallography : SHELX software refines crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the methanol group and adjacent molecules) .
Q. Table 1: Representative NMR Data (Hypothetical)
| Proton/Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Methanol (-OH) | 2.1–3.5 | Broad singlet | -OH |
| Furan C-H (position 3) | 6.8–7.2 | Doublet | Furan aromatic protons |
| Biphenyl C-H (ortho) | 7.3–7.6 | Multiplet | Biphenyl aromatic protons |
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized?
Answer:
- Biocatalytic approaches : Alcohol dehydrogenases (ADHs) or ketoreductases can enantioselectively reduce a ketone intermediate (e.g., Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)ketone) to the desired alcohol. Reaction conditions (pH, co-solvents, temperature) must be optimized to enhance enzyme stability and selectivity .
- Chiral auxiliaries : Temporarily introducing a chiral group (e.g., Evans oxazolidinones) during synthesis ensures stereochemical control, followed by auxiliary removal under mild conditions .
Q. How to resolve discrepancies between spectroscopic and crystallographic data?
Answer:
- Dynamic effects in NMR : Conformational flexibility (e.g., rotation around the biphenyl axis) may cause averaged NMR signals that conflict with rigid crystal structures. Variable-temperature NMR or DFT calculations can model dynamic behavior .
- Crystallographic disorder : SHELXL refinement parameters (e.g., PART, SUMP) help account for disordered atoms in the crystal lattice, aligning structural models with experimental data .
Q. What computational methods predict the compound’s reactivity in further functionalization?
Answer:
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the furan oxygen’s lone pairs (HOMO) may direct electrophilic substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for bioactivity studies .
Q. How to address challenges in purifying the compound?
Answer:
- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate polar impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Monitor purity via HPLC with a C18 column (λ = 254 nm) .
Q. Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Friedel-Crafts | 60–75 | Low | Simple, scalable |
| Suzuki coupling | 80–90 | High | Regioselective, functional-group tolerance |
| Biocatalytic reduction | 50–70 | High (≥90% ee) | Green chemistry, enantioselective |
Q. What safety protocols are critical during handling?
Answer:
Q. How to analyze electronic effects of substituents on reactivity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
